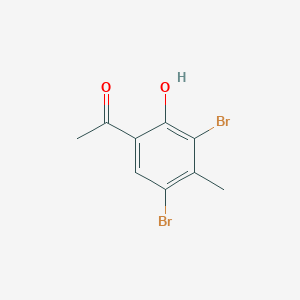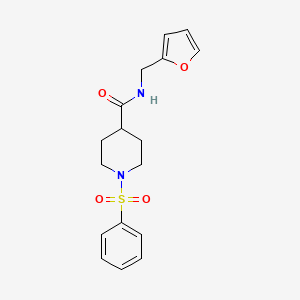![molecular formula C16H25NO B5888094 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IPP or 5-IPP, and it is a pyrrolidine derivative that has a unique chemical structure. In
Mechanism of Action
The mechanism of action of 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine involves its binding to the sigma-1 receptor. This binding results in the modulation of various intracellular signaling pathways, including the regulation of calcium ion channels and the inhibition of NMDA receptors. The exact mechanism of action of this compound is still being investigated, but it is believed to be involved in the modulation of various physiological processes.
Biochemical and Physiological Effects:
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine has been shown to have various biochemical and physiological effects. This compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to have analgesic effects and may be useful in the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine in lab experiments is its high affinity for the sigma-1 receptor. This allows researchers to investigate the role of this receptor in various physiological processes. Additionally, this compound has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine. One potential direction is the investigation of its potential applications in the treatment of pain and inflammation. Additionally, this compound may be useful in the development of new drugs for the treatment of depression and addiction. Further research is also needed to fully understand the mechanism of action of this compound and its role in various physiological processes.
Synthesis Methods
The synthesis of 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine involves the reaction of 5-isopropyl-2-methylphenol with 2-bromoethylamine hydrobromide in the presence of a base. The resulting intermediate is then reacted with pyrrolidine to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the product.
Scientific Research Applications
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine has been studied for its potential applications in scientific research. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes. The sigma-1 receptor has been implicated in the modulation of pain, depression, and addiction, among other functions. Therefore, 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine has been studied as a potential tool for investigating the sigma-1 receptor and its role in various physiological processes.
properties
IUPAC Name |
1-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(2)15-7-6-14(3)16(12-15)18-11-10-17-8-4-5-9-17/h6-7,12-13H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJQPCRWHIIFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(5-Isopropyl-2-methylphenoxy)ethyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5888013.png)


![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)


![2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)

![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)


